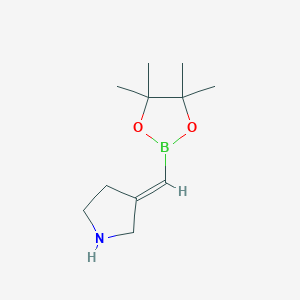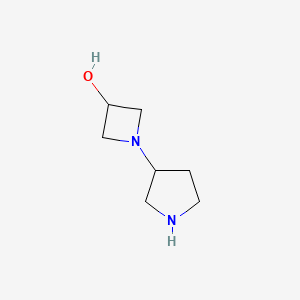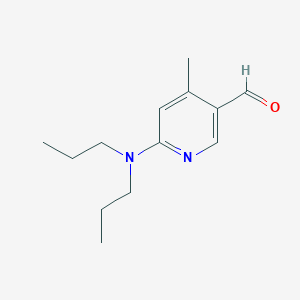
6-(Dipropylamino)-4-methylnicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Dipropylamino)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of a dipropylamino group attached to the sixth position and a methyl group at the fourth position of the nicotinaldehyde structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dipropylamino)-4-methylnicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylnicotinaldehyde.
Introduction of Dipropylamino Group: The dipropylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-methylnicotinaldehyde with dipropylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反应分析
Types of Reactions
6-(Dipropylamino)-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dipropylamino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as halides or amines can react with the dipropylamino group in the presence of a suitable catalyst.
Major Products
Oxidation: 6-(Dipropylamino)-4-methylnicotinic acid.
Reduction: 6-(Dipropylamino)-4-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(Dipropylamino)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 6-(Dipropylamino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The dipropylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The aldehyde group can undergo reversible reactions with nucleophilic sites on proteins, affecting their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
6-(Diethylamino)-4-methylnicotinaldehyde: Similar structure but with diethylamino instead of dipropylamino.
4-Methylnicotinaldehyde: Lacks the dipropylamino group.
6-(Dipropylamino)-nicotinaldehyde: Lacks the methyl group at the fourth position.
Uniqueness
6-(Dipropylamino)-4-methylnicotinaldehyde is unique due to the presence of both the dipropylamino and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
6-(dipropylamino)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H20N2O/c1-4-6-15(7-5-2)13-8-11(3)12(10-16)9-14-13/h8-10H,4-7H2,1-3H3 |
InChI 键 |
PPHFUAVKQXYKOH-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1=NC=C(C(=C1)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


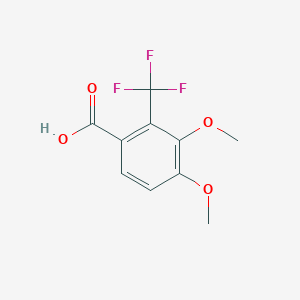

![Methyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13000634.png)
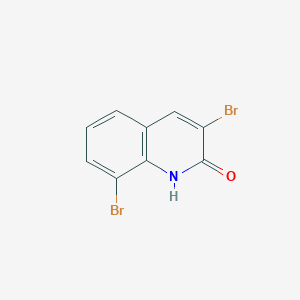
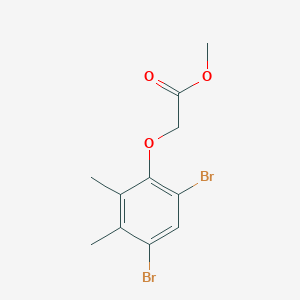

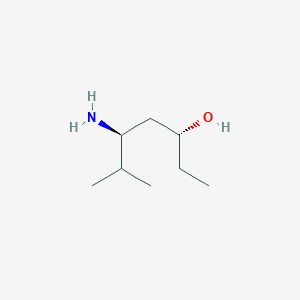
![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13000664.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride](/img/structure/B13000665.png)
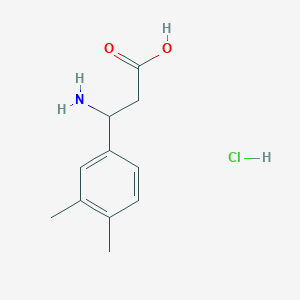

![tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13000675.png)
